Lipophilicity (XLogP) Differentiation of 3-Propyl vs. Unsubstituted Parent Scaffold
The computed XLogP of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is 0.7, representing a shift of +1.0 log unit relative to the unsubstituted parent scaffold (XLogP −0.3) . This increase in lipophilicity is accompanied by a reduction in TPSA (41.6 Ų vs. 50.4 Ų) and a decrease in hydrogen bond donor count (1 vs. 2), while introducing two rotatable bonds (vs. 0 in the parent) . These changes place the 3-propyl analog in a more favorable property space for passive CNS penetration according to commonly applied drug-likeness filters.
Supports CNS permeability model interpretation
Computed values; experimental confirmation advised
| Evidence Dimension | Computed partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.7 |
| Comparator Or Baseline | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (parent, CAS 5052-95-9): XLogP = −0.3 |
| Quantified Difference | ΔXLogP = +1.0 log unit (target more lipophilic by approximately 10-fold) |
| Conditions | Computed XLogP values from publicly available chemical databases |
Why This Matters
A +1.0 log unit increase in lipophilicity directly impacts membrane permeability, CNS penetration potential, and non-specific protein binding, making the 3-propyl analog a distinct chemical tool for probing structure-property relationships where the parent scaffold is insufficiently lipophilic.
